molecular formula C24H30N4O3 B10984123 2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide

2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide

Cat. No.: B10984123
M. Wt: 422.5 g/mol
InChI Key: GZMDRBGQSILGDJ-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a dimethoxyphenyl group, and a pyrrolidinecarboxamide moiety.

Preparation Methods

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE involves several steps:

    Starting Materials: The synthesis begins with α,α-dimethylphenylacetic acid methyl ester, which undergoes Friedel-Crafts acylation and reduction reactions to form α,α-dimethyl-4-(2-bromoethyl)phenylacetic acid methyl ester.

    Nucleophilic Substitution: This intermediate is then subjected to nucleophilic substitution reactions with 2-(4-piperidinyl)-1H-benzimidazole and 2-chloroethyl ether.

    Hydrolysis: The final step involves hydrolysis to yield the desired compound.

Chemical Reactions Analysis

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE in terms of its chemical structure and specific interactions with molecular targets.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C24H30N4O3/c1-15(2)22(16-11-12-20(30-3)21(14-16)31-4)27-24(29)28-13-7-10-19(28)23-25-17-8-5-6-9-18(17)26-23/h5-6,8-9,11-12,14-15,19,22H,7,10,13H2,1-4H3,(H,25,26)(H,27,29)

InChI Key

GZMDRBGQSILGDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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